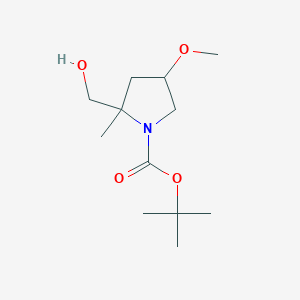

Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Descripción

Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a hydroxymethyl substituent at position 2, a methoxy group at position 4, and a methyl group at position 2. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . The hydroxymethyl and methoxy substituents contribute to its polarity, influencing hydrogen-bonding interactions and crystallinity .

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-9(16-5)6-12(13,4)8-14/h9,14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQDFEAZIMHEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with tert-butyl groups have been studied for their potential use in nmr studies of macromolecular complexes.

Actividad Biológica

Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate, with the CAS number 664364-27-6, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methoxy group.

Biological Activity Overview

Research indicates that tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate exhibits various biological activities that may be beneficial in medicinal chemistry. Notably, it has been studied for its potential as an inhibitor in various enzymatic pathways and its effects on cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation in different cancer cell lines. For instance, the compound showed significant inhibitory effects on the growth of specific lung cancer cell lines, indicating potential applications in oncology.

| Cell Line | IC₅₀ Value (µM) | Effect |

|---|---|---|

| A549 | 12.5 | Inhibition of proliferation |

| H1975 | 8.0 | Induction of apoptosis |

The biological activity of tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is believed to be mediated through several mechanisms:

- EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and survival.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving A549 lung cancer cells revealed that treatment with tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-induced apoptosis.

- Case Study 2 : In another investigation focused on H1975 cells, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as a therapeutic agent in resistant cancer types.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a pyrrolidine ring substituted with:

- A tert-butyl group

- A hydroxymethyl group

- A methoxy group

These structural components contribute to its biological activity and potential therapeutic applications.

Pharmaceutical Research

Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is primarily investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting specific diseases.

Case Study: Neuroprotective Agents

Research has indicated that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of this compound are being explored for their ability to protect neuronal cells from oxidative stress, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit specific pathways involved in cellular proliferation, which could be beneficial in cancer treatment.

Case Study: Anticancer Activity

In vitro studies have demonstrated that similar pyrrolidine derivatives can inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival . These findings suggest that tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate could be a candidate for further development in anticancer therapies.

Anti-inflammatory Applications

The compound has shown promise in anti-inflammatory research. Its ability to modulate pro-inflammatory cytokines may provide therapeutic benefits in treating inflammatory diseases.

Case Study: Inflammatory Disease Models

In animal models of inflammation, compounds structurally related to tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate have demonstrated reduced inflammation markers, suggesting potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves several steps:

- Starting Material : The synthesis often begins with (S)-pyroglutamic acid.

- Protection of Functional Groups : The carboxylic acid group is protected using tert-butanol.

- Reduction and Alkylation : The lactam ring is reduced, followed by the introduction of the hydroxymethyl group through reductive amination.

- Final Product Formation : The final step involves forming the tert-butyl ester derivative.

Synthesis Overview Table

| Step | Description |

|---|---|

| 1 | Start with (S)-pyroglutamic acid |

| 2 | Protect carboxylic acid with tert-butanol |

| 3 | Reduce lactam ring |

| 4 | Introduce hydroxymethyl group |

| 5 | Form tert-butyl ester |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent identity and stereochemistry, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Polarity : The methoxy group in the target compound is less polar than the hydroxyl group in , reducing water solubility but improving lipid membrane permeability.

- Melting Points : Hydroxyl-containing analogs (e.g., ) exhibit higher melting points (e.g., 138–182°C) due to hydrogen-bonded networks, whereas methoxy or fluorinated derivatives may have lower melting points .

Hydrogen Bonding and Crystallinity

This contrasts with Etter’s graph-set analysis in , where hydroxyl groups dominate in defining supramolecular architectures.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

- Hydrogenation and protection : Use hydrogen gas to reduce intermediates under inert atmospheres (e.g., argon) to prevent oxidation .

- Functional group modification : Methoxy and hydroxymethyl groups are introduced via alkylation or hydroxylation. For example, NaH in THF with methyl iodide is used for methoxylation .

- Purification : Column chromatography with solvent systems like ethanol/chloroform (1:8) or ethyl acetate/hexane (1:6) achieves >90% purity .

Yield Optimization : Adjust reaction time (e.g., overnight stirring for hydrogenation), temperature (room temperature for stability), and stoichiometric ratios (e.g., 1.2 eq NaH for deprotonation) .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets near δ 3.3 ppm, while hydroxymethyl protons resonate at δ 3.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₅NO₅) with precision <5 ppm error .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

Q. How should this compound be handled and stored to ensure stability?

Answer:

- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group .

- Handling : Use gloves and eye protection; avoid exposure to moisture. If spilled, neutralize with non-reactive absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, given the compound’s chiral centers?

Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (2S,4S)-pyrrolidine derivatives) .

- Stereoselective Reactions : Employ catalysts like chiral Lewis acids (e.g., BINOL-derived catalysts) for asymmetric hydroxylation .

- Monitoring : Use polarimetry or chiral HPLC to verify enantiomeric excess (>98%) .

Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting patterns?

Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

- 2D NMR (COSY, HSQC) : Assign coupling networks and confirm connectivity between hydroxymethyl (δ 3.8 ppm) and adjacent methoxy groups .

- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Answer:

- Functional Group Modifications : Replace the hydroxymethyl group with azide (via Mitsunobu reaction) or amine (via reductive amination) to enhance solubility or target engagement .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxymethyl during reactions, then remove with TBAF .

- Biological Testing : Screen derivatives in vitro for cytotoxicity (e.g., MTT assays) and compare IC₅₀ values to parent compound .

Q. What are the critical factors in scaling up synthesis without compromising purity?

Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., methyl iodide addition) .

- Solvent Selection : Replace chloroform with greener alternatives (e.g., 2-MeTHF) to reduce toxicity .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Answer:

- Acidic Conditions : The tert-butyl carbamate group hydrolyzes rapidly at pH <3, releasing CO₂. Monitor via TLC (Rf shift from 0.6 to 0.3) .

- Oxidative Conditions : The hydroxymethyl group oxidizes to carboxylic acid with KMnO₄; stabilize with radical scavengers (e.g., BHT) .

- Long-Term Stability : Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when stored anhydrously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.